molecular formula C8H16FNO2 B3367601 N-Boc-1-fluoro-2-propylamine CAS No. 1824434-31-2

N-Boc-1-fluoro-2-propylamine

Cat. No.: B3367601
CAS No.: 1824434-31-2
M. Wt: 177.22
InChI Key: LCYJCLXHXXANCJ-UHFFFAOYSA-N
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Description

N-Boc-1-fluoro-2-propylamine, also known as tert-butyl N-(1-fluoropropan-2-yl)carbamate, is a chemical compound with the molecular formula C8H16FNO2 and a molecular weight of 177.22 g/mol. This compound is a useful research chemical and is often used as a building block in organic synthesis.

Preparation Methods

The preparation of N-Boc-1-fluoro-2-propylamine typically involves the protection of amines using the tert-butoxycarbonyl (Boc) group. One common method for N-Boc protection is the reaction of the amine with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as sodium hydroxide (NaOH) or a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction is usually carried out at room temperature and can be completed in a short time with high yields .

Chemical Reactions Analysis

N-Boc-1-fluoro-2-propylamine can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

    Deprotection Reactions: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).

    Oxidation and Reduction Reactions: The amine group can be oxidized or reduced to form different derivatives.

Common reagents used in these reactions include acids like TFA for deprotection, bases like NaOH for substitution, and oxidizing or reducing agents for respective reactions .

Scientific Research Applications

N-Boc-1-fluoro-2-propylamine is widely used in scientific research, particularly in the fields of organic chemistry and medicinal chemistry. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and biologically active compounds.

Mechanism of Action

The mechanism of action of N-Boc-1-fluoro-2-propylamine primarily involves its role as a precursor or intermediate in chemical reactions. The Boc protecting group stabilizes the amine, allowing for selective reactions at other functional groups. Upon deprotection, the free amine can participate in further chemical transformations .

Comparison with Similar Compounds

Similar compounds to N-Boc-1-fluoro-2-propylamine include other N-Boc protected amines, such as N-Boc-1-fluoro-2-methylamine and N-Boc-1-fluoro-2-ethylamine . These compounds share the common feature of having a Boc protecting group and a fluorine atom, but differ in the alkyl chain length and structure. This compound is unique due to its specific propyl chain, which can influence its reactivity and applications .

Properties

IUPAC Name

tert-butyl N-(1-fluoropropan-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16FNO2/c1-6(5-9)10-7(11)12-8(2,3)4/h6H,5H2,1-4H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCYJCLXHXXANCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CF)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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